molecular formula C16H24Cl2N4O9S B12777693 4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate CAS No. 97595-29-4

4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate

Katalognummer: B12777693
CAS-Nummer: 97595-29-4
Molekulargewicht: 519.4 g/mol
InChI-Schlüssel: SBXVSYXMXYTVSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate is a chemical compound known for its unique structure and properties It is composed of a dibutylamine backbone with chloroethyl and picrylsulfonate groups attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate typically involves multiple steps:

    Formation of 4-Chloro-N-(2-chloroethyl)dibutylamine: This can be achieved by reacting dibutylamine with 1,2-dichloroethane under basic conditions to introduce the chloroethyl group.

    Sulfonation: The resulting 4-Chloro-N-(2-chloroethyl)dibutylamine is then reacted with picrylsulfonic acid (2,4,6-trinitrobenzenesulfonic acid) to form the picrylsulfonate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate can undergo several types of chemical reactions:

    Nucleophilic Substitution: The chloroethyl group can be a site for nucleophilic attack, leading to substitution reactions.

    Reduction: The nitro groups in the picrylsulfonate moiety can be reduced to amines under appropriate conditions.

    Oxidation: The amine groups can be oxidized to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as alcohols, thiols, or amines.

    Reduction: Amines or hydroxylamines.

    Oxidation: N-oxides or nitroso compounds.

Wissenschaftliche Forschungsanwendungen

4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing chloroethyl and picrylsulfonate groups.

    Biology: Investigated for its potential as a biochemical probe due to its reactive groups.

    Medicine: Explored for its potential in drug development, particularly in targeting specific biochemical pathways.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism by which 4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate exerts its effects involves its reactive chloroethyl and picrylsulfonate groups. These groups can interact with various molecular targets, such as nucleophiles in biological systems, leading to modifications of proteins, nucleic acids, or other biomolecules. The exact pathways depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Chloro-N-(2-chloroethyl)benzylamine: Similar structure but with a benzyl group instead of dibutylamine.

    N-(2-Chloroethyl)-N-ethylbenzylamine: Contains an ethyl group instead of dibutylamine.

    4-Chloro-N-(3,4-dimethylphenyl)benzylamine: Features a dimethylphenyl group.

Uniqueness

4-Chloro-N-(2-chloroethyl)dibutylamine picrylsulfonate is unique due to the combination of its chloroethyl and picrylsulfonate groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.

Eigenschaften

CAS-Nummer

97595-29-4

Molekularformel

C16H24Cl2N4O9S

Molekulargewicht

519.4 g/mol

IUPAC-Name

N-butyl-4-chloro-N-(2-chloroethyl)butan-1-amine;2,4,6-trinitrobenzenesulfonic acid

InChI

InChI=1S/C10H21Cl2N.C6H3N3O9S/c1-2-3-8-13(10-7-12)9-5-4-6-11;10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15/h2-10H2,1H3;1-2H,(H,16,17,18)

InChI-Schlüssel

SBXVSYXMXYTVSI-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCCCl)CCCl.C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.